molecular formula C19H21N5O B10990139 N-(3,3-diphenylpropyl)-3-(1H-tetrazol-1-yl)propanamide

N-(3,3-diphenylpropyl)-3-(1H-tetrazol-1-yl)propanamide

Cat. No.: B10990139
M. Wt: 335.4 g/mol
InChI Key: LCNRVIXWFURANW-UHFFFAOYSA-N
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Description

N-(3,3-DIPHENYLPROPYL)-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE is a synthetic organic compound. It features a propyl chain substituted with diphenyl groups and a tetrazole ring, making it a molecule of interest in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-DIPHENYLPROPYL)-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Diphenylpropyl Intermediate: Starting with a suitable precursor, such as 3,3-diphenylpropyl bromide, which can be synthesized through Friedel-Crafts alkylation.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles.

    Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of the tetrazole-substituted intermediate with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-DIPHENYLPROPYL)-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions could potentially break down the tetrazole ring or reduce other functional groups.

    Substitution: The aromatic rings and the tetrazole moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups onto the aromatic rings or the tetrazole ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible pharmacological applications, such as acting on specific receptors or enzymes.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3,3-DIPHENYLPROPYL)-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-Diphenylpropyl)-3-(1H-1,2,3,4-tetrazol-1-yl)butanamide
  • N-(3,3-Diphenylpropyl)-3-(1H-1,2,3,4-tetrazol-1-yl)pentanamide

Uniqueness

N-(3,3-DIPHENYLPROPYL)-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness could be reflected in its binding affinity, selectivity, or reactivity.

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-3-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C19H21N5O/c25-19(12-14-24-15-21-22-23-24)20-13-11-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18H,11-14H2,(H,20,25)

InChI Key

LCNRVIXWFURANW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)CCN2C=NN=N2)C3=CC=CC=C3

Origin of Product

United States

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